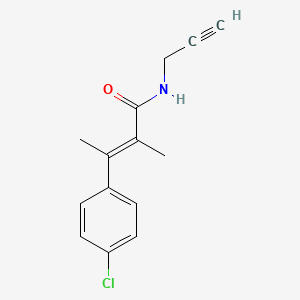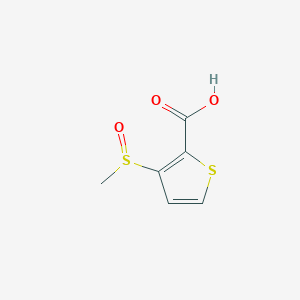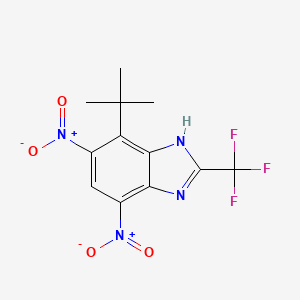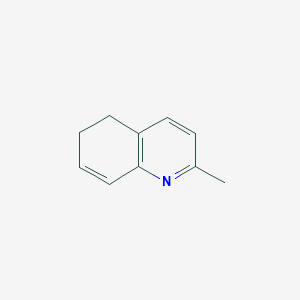![molecular formula C9H24OSi2 B14599071 Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane CAS No. 61244-98-2](/img/structure/B14599071.png)
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both methoxy and trimethylsilyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane can be synthesized through several methods. One common approach involves the reaction of 1-(trimethylsilyl)propyne with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the silicon atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other atoms or molecules, facilitating the formation of new chemical bonds. This interaction is often mediated by the presence of catalysts, which enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylpropyne: Similar in structure but lacks the methoxy group.
Dimethylsilylpropyne: Contains two methyl groups instead of the trimethylsilyl group.
Methoxysilylpropyne: Similar but with different substituents on the silicon atom.
Uniqueness
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
61244-98-2 |
|---|---|
Fórmula molecular |
C9H24OSi2 |
Peso molecular |
204.46 g/mol |
Nombre IUPAC |
methoxy-dimethyl-(1-trimethylsilylpropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(8-11(3,4)5)12(6,7)10-2/h9H,8H2,1-7H3 |
Clave InChI |
JWMCLHIVKVLVKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si](C)(C)C)[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)





![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)


![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
